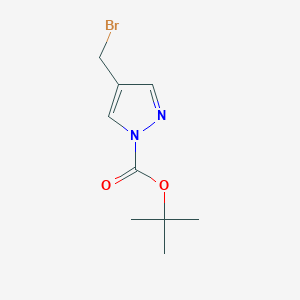

tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(bromomethyl)pyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11-12/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZQQCAMWMLAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530144-72-0 | |

| Record name | tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate

An In-depth Technical Guide: Physicochemical Properties, Synthesis, and Application of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate

Introduction: A Versatile Scaffold for Modern Drug Discovery

This compound (CAS No. 530144-72-0) is a pivotal chemical intermediate highly valued in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure is deceptively simple, featuring a five-membered pyrazole ring, a common motif in pharmacologically active compounds.[3] This core is strategically derivatized with two key functional groups that impart its synthetic versatility:

-

A tert-butoxycarbonyl (Boc) group on a ring nitrogen, which serves as a robust protecting group, ensuring the stability of the pyrazole core during synthetic manipulations while allowing for facile deprotection under acidic conditions.

-

A bromomethyl (-CH2Br) group at the 4-position, which acts as a potent electrophilic handle. The bromine atom is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack, thereby enabling the straightforward linkage of the pyrazole scaffold to a wide array of molecular frameworks.

The pyrazole heterocycle is widely recognized as a "privileged scaffold" in drug discovery, attributed to its broad range of biological activities and its ability to engage in various interactions with biological targets.[4] Consequently, this compound serves as a critical starting material for constructing complex molecules aimed at treating diseases ranging from cancer to inflammatory and metabolic disorders.[3][4] This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis, an overview of its chemical reactivity, and a discussion of its applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The reliable use of any chemical intermediate begins with a thorough understanding of its physical and chemical characteristics. These properties dictate storage conditions, handling procedures, and appropriate analytical techniques for characterization.

| Property | Value | Source(s) |

| CAS Number | 530144-72-0 | [5][6] |

| Molecular Formula | C₉H₁₃BrN₂O₂ | [1][5][6] |

| Molecular Weight | 261.12 g/mol | [1][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 4-(Bromomethyl)-1-boc-1H-pyrazole, 4-bromomethyl-pyrazole-1-carboxylic acid tert-butyl ester | [5] |

| Appearance | White to light yellow solid, powder, or crystalline form | [7][8] |

| Purity | Commercially available with purities of ≥95% | [6] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C) for long-term stability. Keep container tightly sealed in a dry, well-ventilated area for short-term use. | [9][10] |

| Exact Mass | 260.016 Da | [5] |

| Topological Polar Surface Area | 44.1 Ų | [11] |

Structural and Spectral Data: Characterization of this compound is routinely confirmed using standard analytical techniques. Mass spectrometry data often shows a characteristic fragment corresponding to the loss of the tert-butyl group [M+H-tBu]⁺ at m/z 206.9.[12] Full spectral data, including ¹H NMR, ¹³C NMR, HPLC, and LC-MS, are typically provided by commercial suppliers to validate structure and purity.[9][13]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the bromination of its alcohol precursor, 1-Boc-4-(hydroxymethyl)pyrazole. This transformation is a cornerstone reaction in organic chemistry, and its successful execution relies on careful control of reaction conditions to prevent side-product formation.

Synthetic Pathway Overview

The conversion of the primary alcohol on the pyrazole ring to a bromide is typically achieved using a phosphorus-based brominating agent, such as phosphorus tribromide (PBr₃). The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an S_N2 reaction. The use of a non-protic solvent like dichloromethane (DCM) is crucial to avoid unwanted side reactions.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established procedures.[12] Researchers should always perform a thorough risk assessment before conducting any chemical reaction.

Reagents and Materials:

-

1-Boc-4-(hydroxymethyl)pyrazole

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexanes mixture

Step-by-Step Methodology:

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-4-(hydroxymethyl)pyrazole (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This step is critical to control the exothermicity of the reaction upon addition of the brominating agent, minimizing potential side reactions.

-

Reagent Addition: Add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly. The PBr₃ is highly reactive and corrosive; proper personal protective equipment (PPE) is mandatory.

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃. This neutralizes the excess acidic reagents. Perform this step in a fume hood, as gas evolution (CO₂) may occur.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude residue is purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate) to isolate the pure this compound.[12]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Chemical Reactivity and Safe Handling

Core Reactivity Profile

The synthetic utility of this compound stems from two primary reactive sites:

-

The Bromomethyl Group (Electrophilic Site): The C-Br bond is highly polarized, making the benzylic-like carbon an excellent electrophile. It readily undergoes nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity is the cornerstone of its function as a building block, allowing for the covalent attachment of the pyrazole moiety to other molecules.

-

The Boc Group (Protecting Group): The tert-butoxycarbonyl group is stable under neutral and basic conditions but can be cleanly removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) in DCM or HCl in dioxane). This deprotection unmasks the N-H of the pyrazole ring, enabling further functionalization at that position if desired.

Caption: Key reactive pathways of the title compound.

Safety and Handling Protocol

This compound presents several hazards that necessitate strict adherence to safety protocols.[8][14]

-

Hazard Identification:

-

Mandatory Precautions:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][14]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the work area.[14] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably in a freezer for long-term storage.[9][14]

-

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product therapeutic but rather a high-value building block for creating them. Its utility lies in its ability to introduce the pyrazole scaffold into drug candidates efficiently.

-

Kinase Inhibitors: Many kinase inhibitors feature a pyrazole core that can form critical hydrogen bonds within the ATP-binding site of the enzyme. This compound is used to synthesize derivatives targeting various kinases implicated in cancer, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[3]

-

Receptor Antagonists: The pyrazole structure is also present in molecules designed to antagonize nuclear receptors. For example, it has been used as a scaffold for developing potent antagonists of the Farnesoid X Receptor (FXR), a target for treating cholestasis and metabolic diseases.[4]

-

Anti-inflammatory Agents: The pyrazole moiety is famously the core of celecoxib, a selective COX-2 inhibitor. This building block allows for the exploration of novel non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives also find use in agrochemistry as herbicides and pesticides due to their biological activity.[16]

The value of this reagent is its ability to serve as a reliable anchor point. A drug discovery program can synthesize a diverse library of compounds by reacting this single intermediate with numerous nucleophiles, rapidly exploring the structure-activity relationship (SAR) around the pyrazole core.

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its well-defined physicochemical properties, straightforward synthesis, and predictable dual reactivity make it an indispensable tool for researchers. The combination of a stable, Boc-protected pyrazole core and a highly reactive bromomethyl handle provides a reliable and versatile platform for constructing novel molecules with significant potential in drug discovery and materials science. Proper understanding of its handling, reactivity, and applications empowers scientists to leverage this compound to its fullest potential in advancing chemical and biomedical research.

References

-

Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

-

PubChemLite. Tert-butyl 3-bromo-1h-pyrazole-1-carboxylate. [Link]

-

India Fine Chemicals. This compound. [Link]

-

Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Yu, D. D., et al. (2014). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. PubMed Central. [Link]

Sources

- 1. This compound | 530144-72-0 [chemicalbook.com]

- 2. This compound,530144-72-0-Amadis Chemical [amadischem.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound 95% | CAS: 530144-72-0 | AChemBlock [achemblock.com]

- 7. tert-Butyl 4-Bromo-1H-pyrazole-1-carboxylate | CymitQuimica [cymitquimica.com]

- 8. biosynth.com [biosynth.com]

- 9. 530144-72-0|this compound|BLD Pharm [bldpharm.com]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. 1150271-23-0|tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. combi-blocks.com [combi-blocks.com]

- 16. Buy 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid | 182415-17-4 [smolecule.com]

tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate CAS number 530144-72-0

An In-Depth Technical Guide to tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate (CAS: 530144-72-0): A Key Building Block for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic design of small molecule therapeutics relies on the availability of versatile and well-characterized chemical building blocks. Among these, this compound, identified by its CAS number 530144-72-0, has emerged as a cornerstone reagent for the synthesis of complex molecular architectures.[1][2][3][4] This bifunctional molecule is uniquely engineered with two key features: a reactive bromomethyl group that serves as an electrophilic handle for covalent bond formation, and a pyrazole ring protected by a tert-butoxycarbonyl (Boc) group.

The pyrazole core is recognized as a "privileged scaffold" in drug discovery, prized for its metabolic stability and its ability to act as a bioisosteric replacement for other aromatic systems.[5][6] Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating efficacy as anticancer, anti-inflammatory, and antimicrobial therapeutics.[7][8] Notably, the pyrazole motif is a prominent feature in numerous protein kinase inhibitors, where it often functions as a critical "hinge-binding" element that anchors the inhibitor to the ATP-binding site of the target enzyme.[6][9][10][11]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, propose a robust synthetic strategy, detail its chemical reactivity with field-tested protocols, and illustrate its application in a drug discovery context. The aim is to equip researchers, scientists, and drug development professionals with the expert knowledge and practical methodologies required to effectively leverage this powerful building block in their research endeavors.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's properties is fundamental to its successful application. The key specifications for this compound are summarized below. This data provides the foundational knowledge for reaction setup, solvent selection, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 530144-72-0 | [1][2][3] |

| Molecular Formula | C₉H₁₃BrN₂O₂ | [1][3][4] |

| Molecular Weight | 261.12 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-bromomethyl-pyrazole-1-carboxylic acid tert-butyl ester | [4] |

| SMILES | CC(C)(C)OC(=O)N1C=C(CBr)C=N1 | [3] |

| Typical Purity | ≥95% | [3] |

| Appearance | Typically a white to light yellow powder or crystalline solid. | |

| Storage Conditions | Store in a freezer (-20°C) under an inert atmosphere.[12] Keep sealed in a dry, dark place. | [12][13] |

The Pyrazole Core: A Privileged Scaffold in Drug Design

The utility of this compound extends beyond its simple reactivity; its value is intrinsically linked to the pharmacological significance of the pyrazole heterocycle. This five-membered aromatic ring is considered a privileged structure due to a combination of favorable electronic and steric properties that facilitate potent and selective interactions with biological targets.[5]

Key Attributes of the Pyrazole Scaffold:

-

Hydrogen Bonding: The pyrazole ring contains both hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) functionalities. This dual capacity allows it to form critical hydrogen bond interactions within the hinge region of kinase ATP-binding pockets, effectively mimicking the adenine portion of ATP.[6]

-

Modulation of Physicochemical Properties: The inclusion of a pyrazole ring can enhance a compound's lipophilicity, which is crucial for crossing biological membranes and improving oral bioavailability.[14]

-

Synthetic Accessibility: The chemistry of pyrazoles is well-established, allowing for straightforward derivatization at multiple positions to fine-tune potency, selectivity, and pharmacokinetic profiles.[6]

The pyrazole scaffold is a key component in eight FDA-approved small molecule kinase inhibitors, including Crizotinib, Encorafenib, and Ruxolitinib, underscoring its proven success in clinical applications.[6]

Synthesis and Safe Handling

Proposed Synthetic Strategy

While numerous vendors supply this reagent, understanding its synthesis provides insight into potential impurities and reaction byproducts. A logical and industrially scalable approach involves a two-step sequence starting from a commercially available precursor. The causality for this pathway is rooted in achieving high selectivity and yield through controlled chemical transformations.

Workflow Rationale:

-

N-H Protection: The pyrazole N-H is acidic and nucleophilic. Protecting it with a Boc group is the critical first step. This prevents N-bromination in the subsequent step and deactivates the ring, ensuring that the reaction occurs selectively at the desired methyl group. The use of Di-tert-butyl dicarbonate is standard for this transformation.[15]

-

Radical Bromination: With the nitrogen atoms protected, the C4-methyl group becomes the most reactive site for free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic-type bromination, using a radical initiator like AIBN to start the chain reaction under thermal or photochemical conditions.

Safety and Handling Protocol

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[12] Adherence to a strict handling protocol is mandatory to ensure operator safety.

Step-by-Step Handling Procedure:

-

Hazard Assessment: Before handling, review the Safety Data Sheet (SDS). Acknowledge that the compound is classified under UN3261, Corrosive Solid, Acidic, Organic, n.o.s., with Hazard Class 8.[12]

-

Engineering Controls: All manipulations, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant nitrile gloves. Inspect gloves prior to use.[16]

-

Eye Protection: Use safety glasses with side shields or chemical safety goggles.

-

Skin and Body: A flame-retardant lab coat is required. Ensure no skin is exposed.

-

-

Dispensing: Use a spatula to carefully transfer the solid. Avoid creating dust. For solution-based transfers, use a syringe or cannula.

-

Spill Response: In case of a spill, evacuate the area. Neutralize with a suitable agent (e.g., sodium bicarbonate for acidic compounds) and absorb with an inert material like vermiculite. Collect in a sealed container for hazardous waste disposal.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17]

-

Ingestion/Inhalation: Move the person to fresh air. Do not induce vomiting. Seek immediate medical attention in all cases of exposure.[17][18]

-

-

Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations.

Chemical Reactivity and Synthetic Utility

The synthetic power of this reagent lies in the orthogonal reactivity of its two functional groups: the electrophilic bromomethyl moiety and the acid-labile N-Boc protecting group.

The Electrophilic Bromomethyl Group: A Versatile Linker

The C-Br bond in the bromomethyl group is highly polarized, rendering the benzylic-like carbon atom susceptible to nucleophilic attack. This makes it an excellent substrate for Sₙ2 reactions, allowing for the facile introduction of the pyrazole scaffold onto a wide range of molecules.

Protocol: General Procedure for N-Alkylation with an Amine

This protocol provides a self-validating system for coupling the pyrazole building block to a primary or secondary amine. Monitoring by TLC or LC-MS confirms the consumption of starting material and the formation of the product.

-

Setup: To a solution of the amine nucleophile (1.0 eq) in a suitable aprotic solvent (e.g., Acetonitrile or DMF, 0.1 M), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition: Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature. The slight excess of the bromide ensures complete consumption of the potentially more valuable amine.

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 50°C) for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

-

Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkylated product.

| Nucleophile (Nu-H) | Functional Group | Resulting Product Linkage |

| R-NH₂ | Primary Amine | -CH₂-NH-R |

| R-OH | Phenol/Alcohol | -CH₂-O-R |

| R-SH | Thiol | -CH₂-S-R |

| R-COOH | Carboxylic Acid | -CH₂-O-C(=O)-R (Ester) |

The N-Boc Protecting Group: A Removable Handle

The Boc group serves two primary functions: it enhances solubility in common organic solvents and, more critically, it protects the pyrazole nitrogen. This protection can be readily removed under acidic conditions, revealing the N-H group which is often essential for biological activity, particularly for hydrogen bonding in enzyme active sites.

Protocol: Boc Group Deprotection with Trifluoroacetic Acid (TFA)

This is a standard, high-yielding protocol for removing the Boc group. The volatility of the reagents and byproducts simplifies purification.

-

Setup: Dissolve the Boc-protected pyrazole substrate (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Addition: Add trifluoroacetic acid (TFA, 10-20 eq, typically a 20-50% v/v solution in DCM) dropwise to the stirred solution. The large excess of acid drives the reaction to completion.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the TFA salt of the deprotected pyrazole.

-

Purification: The salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free base. Further purification can be achieved by chromatography or recrystallization if necessary. An alternative deprotection method using NaBH4 in ethanol has been reported for N-Boc pyrazoles, offering a milder, non-acidic option.[19]

Application in Drug Discovery: A Kinase Inhibitor Workflow

To contextualize the utility of this reagent, we present a logical workflow for the synthesis of a hypothetical kinase inhibitor. This process integrates the reactions described previously and mirrors a common strategy in medicinal chemistry programs.

Objective: Synthesize a novel inhibitor for "Kinase X" using a pyrazole scaffold as the hinge-binder.

Workflow Explanation:

-

Building Block Selection: The title compound is chosen to install the pyrazole core. A second molecule, "Fragment Y," containing a nucleophilic amine, is selected from a library of fragments designed to interact with other regions of the kinase active site.

-

Sₙ2 Coupling: Following the N-alkylation protocol from Section 4.1, Fragment Y is covalently linked to the pyrazole building block via the bromomethyl group. This reaction is robust and high-yielding.

-

Boc Deprotection: The resulting intermediate is treated with TFA as per the protocol in Section 4.2. This step is crucial as it unmasks the pyrazole N-H, which is required for the designed hydrogen-bonding interaction with the kinase hinge region.

-

Biological Evaluation: The final compound is purified and submitted for biological screening to determine its inhibitory activity (e.g., IC₅₀) against Kinase X.

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for molecular construction. Its dual reactivity, combined with the proven pharmacological importance of the pyrazole scaffold, makes it an exceptionally valuable asset for researchers in organic synthesis and drug discovery. By providing a stable, soluble, and selectively reactive synthon, it streamlines the synthesis of complex molecules, particularly in the highly competitive field of kinase inhibitor development. The protocols and insights presented in this guide are intended to empower scientists to confidently and effectively integrate this key building block into their synthetic strategies, accelerating the discovery of novel therapeutics.

References

-

Butkus, E., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

Serafim, R. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5408. [Link]

-

Capot Chemical. (n.d.). MSDS of tert-butyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

StackExchange. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Chemistry Stack Exchange. Retrieved from [Link]

-

Ye, N., et al. (2015). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. PLoS ONE, 10(6), e0128726. [Link]

-

Ghafoor, S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(3), 731. [Link]

-

Loba Chemie. (2018). PHENYL ISOTHIOCYNATE For Synthesis MSDS. Retrieved from [Link]

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

-

Voll, C., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 28(15), 5857. [Link]

-

The Good Scents Company. (n.d.). phenyl isothiocyanate. Retrieved from [Link]

-

Powers, D. C., et al. (2018). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. [Link]

-

Serafim, R. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Khan, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(13), 4213. [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Database. Retrieved from [Link]

-

Schokel, L., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(4), 461-467. [Link]

-

Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1033-1053. [Link]

-

Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(21), 5857-5868. [Link]

-

Han, Q-Q., et al. (2013). Osteopromotive activity of a novel pyrazole carboxamide derivative. Future Medicinal Chemistry, 5(2), 125-34. [Link]

-

Quitschalle, M., et al. (2004). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Organic Letters, 6(24), 4443-4445. [Link]

Sources

- 1. This compound | 530144-72-0 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound 95% | CAS: 530144-72-0 | AChemBlock [achemblock.com]

- 4. echemi.com [echemi.com]

- 5. Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 12. 530144-72-0|this compound|BLD Pharm [bldpharm.com]

- 13. 1150271-23-0|tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 14. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arkat-usa.org [arkat-usa.org]

- 16. capotchem.com [capotchem.com]

- 17. file.bldpharm.com [file.bldpharm.com]

- 18. fishersci.com [fishersci.com]

- 19. arkat-usa.org [arkat-usa.org]

The Definitive Guide to the Structural Elucidation of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate

This technical guide provides a comprehensive, in-depth analysis of the methodologies and interpretation strategies required for the complete structural elucidation of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Foundational Overview: Understanding the Target Molecule

This compound (CAS No. 530144-72-0) is a key heterocyclic building block in synthetic organic chemistry, frequently utilized in the construction of more complex pharmaceutical and agrochemical compounds.[1][2] Its structure features a pyrazole ring, a common scaffold in medicinal chemistry, protected with a tert-butoxycarbonyl (Boc) group and functionalized with a reactive bromomethyl moiety.

A precise understanding of its molecular structure is paramount for predicting its reactivity and ensuring the integrity of subsequent synthetic transformations. This guide will detail a multi-technique spectroscopic approach to unequivocally confirm its chemical identity.

Molecular Properties Summary:

| Property | Value | Source(s) |

| CAS Number | 530144-72-0 | [1] |

| Molecular Formula | C₉H₁₃BrN₂O₂ | [1][3] |

| Molecular Weight | 261.12 g/mol | [1][3] |

| Appearance | White to yellow powder | [1] |

The Analytical Blueprint: A Symphony of Spectroscopies

The structural confirmation of an organic molecule is seldom achieved through a single analytical technique. Instead, it requires the convergence of data from multiple orthogonal methods. Our approach is grounded in a logical progression from foundational mass and elemental composition analysis to the fine-grained detail of nuclear magnetic resonance.[4]

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: The First Piece of the Puzzle

Mass spectrometry (MS) provides two critical pieces of information at the outset: the molecular weight and, with high-resolution instruments, the elemental composition. For halogenated compounds, it offers a unique and definitive signature.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis will yield a highly accurate mass measurement of the molecular ion. The expected exact mass for C₉H₁₃BrN₂O₂ is 260.0160 Da for the ⁷⁹Br isotope and 262.0140 Da for the ⁸¹Br isotope. The observation of this mass confirms the elemental formula.

The Bromine Isotopic Signature: A Definitive Marker

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[5] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M+ and M+2).[6][7]

Expected Mass Spectrum Fragmentation:

| m/z (relative to ⁷⁹Br) | Fragment | Interpretation |

| 261 / 263 | [M]⁺ | Molecular ion peak, showing the 1:1 isotopic pattern of a single bromine atom. |

| 205 / 207 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 182 | [M - Br]⁺ | Loss of the bromine radical. |

| 157 | [M - Boc]⁺ | Loss of the tert-butoxycarbonyl group. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, often a base peak. |

The presence of the M+ and M+2 peaks in a 1:1 ratio is irrefutable evidence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a fingerprint of the functional groups present.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Ensure the ATR crystal is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Interpretation of Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |

| ~2980-2850 | C-H stretch | Alkyl (Boc & CH₂) | Confirms the presence of sp³ hybridized C-H bonds. |

| ~1725-1700 | C=O stretch | Carbamate (Boc) | A strong, sharp absorption characteristic of the carbonyl in the Boc protecting group.[9][10] |

| ~1600 & ~1470 | C=C / C=N stretch | Pyrazole ring | Indicates the presence of the aromatic pyrazole core. |

| ~1370 & ~1390 | C-H bend | tert-Butyl group | Characteristic bending for the gem-dimethyl groups of the Boc moiety. |

| ~1250 & ~1150 | C-O stretch | Carbamate (Boc) | Strong absorptions related to the carbamate ester linkage. |

| ~690-515 | C-Br stretch | Alkyl Bromide | Confirms the presence of the bromomethyl group. This peak may be weak.[10][11] |

The most diagnostic peaks are the strong carbonyl stretch of the Boc group and the lower frequency absorption corresponding to the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the chemical environment of each proton and carbon atom and their connectivity.

Experimental Protocol: NMR Sample Preparation

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum reveals the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | s | 1H | H₅ (pyrazole) | Deshielded by the adjacent nitrogen and the electron-withdrawing Boc group. |

| ~7.6 | s | 1H | H₃ (pyrazole) | Similar environment to H₅, typically slightly upfield. |

| ~4.5 | s | 2H | -CH₂Br | Electronegative bromine atom strongly deshields these protons, shifting them significantly downfield. |

| ~1.6 | s | 9H | -C(CH₃)₃ | Protons of the tert-butyl group are in a shielded, magnetically equivalent environment, resulting in a strong singlet. |

The key diagnostic signals are the singlet at ~4.5 ppm for the bromomethyl protons and the large singlet at ~1.6 ppm for the nine equivalent protons of the Boc group. The two singlets for the pyrazole protons confirm the 4-substitution pattern.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148.5 | C=O (Boc) | Carbonyl carbon of the carbamate. |

| ~143.0 | C₅ (pyrazole) | Aromatic carbon adjacent to two nitrogen atoms. |

| ~132.0 | C₃ (pyrazole) | Aromatic carbon, typically slightly shielded relative to C₅. |

| ~120.0 | C₄ (pyrazole) | Carbon bearing the bromomethyl group. |

| ~85.0 | -C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |

| ~28.0 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group. |

| ~25.0 | -C H₂Br | Aliphatic carbon attached to the electronegative bromine. |

The combination of ¹H and ¹³C NMR data allows for the complete assembly of the molecular structure, piece by piece.

Two-Dimensional (2D) NMR: Unraveling Ambiguities

While the structure of this compound is relatively straightforward, in more complex molecules, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

-

COSY: Would show no correlations for this molecule, as none of the proton environments are coupled to each other. This, in itself, is confirmatory data.

-

HSQC: Would definitively link each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra (e.g., the proton signal at ~4.5 ppm correlates with the carbon signal at ~25.0 ppm).

Caption: Predicted HSQC correlations for the target molecule.

Conclusion: A Unified Structural Hypothesis

The collective data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating and unambiguous confirmation of the structure of this compound. The HRMS data confirms the elemental formula, the isotopic pattern in the MS proves the presence of a single bromine atom, the IR spectrum identifies the key carbamate and alkyl bromide functional groups, and the NMR spectra provide a detailed map of the carbon and proton framework. Each technique corroborates the findings of the others, leading to a high degree of confidence in the final structural assignment.

References

-

NIST. tert-Butyl carbamate. [Link]

-

University of Colorado Boulder. IR: alkyl halides. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

ResearchGate. IR spectral data of Pyrazoline derivatives (1-6). [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

-

Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

-

Save My Exams. The M+1 & M+2 Peaks. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

-

PubChem. tert-Butyl carbamate. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

University of Garmian. The features of IR spectrum. [Link]

-

Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

-

ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]

-

University of California, Los Angeles. IR Absorption Table. [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

PubChem. tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

-

ResearchGate. Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. [Link]

-

PubChem. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. [Link]

Sources

- 1. achemblock.com [achemblock.com]

- 2. jocpr.com [jocpr.com]

- 3. 530144-72-0|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. tert-Butyl carbamate [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate molecular weight and formula

An In-depth Technical Guide to tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate

Abstract

This compound is a pivotal bifunctional reagent in modern medicinal chemistry and organic synthesis. This guide provides a comprehensive analysis of its molecular characteristics, a detailed, mechanistically-grounded synthesis protocol, and an exploration of its applications as a versatile building block in drug development. By leveraging a stable N-Boc protecting group and a reactive C4-bromomethyl handle, this compound offers researchers a reliable tool for introducing the pharmacologically significant pyrazole scaffold into complex molecules. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and actionable protocols.

Introduction: The Strategic Value of a Bifunctional Building Block

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized as a "privileged scaffold" in drug discovery, forming the core of numerous approved pharmaceuticals with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The strategic importance of this compound lies in its clever molecular design, which addresses two key challenges in synthetic chemistry:

-

N-H Reactivity and Solubility: The pyrazole N-H proton is acidic and nucleophilic, which can lead to unwanted side reactions. The introduction of the tert-butyloxycarbonyl (Boc) group serves a dual purpose. Firstly, it acts as a robust protecting group, rendering the ring nitrogen unreactive to a wide range of conditions. Secondly, the bulky and lipophilic nature of the Boc group significantly enhances the compound's solubility in common organic solvents, simplifying reaction setup and purification.

-

Functionalization Handle: The bromomethyl group at the C4 position is a potent electrophilic site. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This "handle" allows for the covalent attachment of the pyrazole core to a vast array of molecular scaffolds, making it an indispensable tool for analog synthesis and structure-activity relationship (SAR) studies.

This guide provides a detailed examination of this reagent, from its fundamental properties to its practical application in the synthesis of novel chemical entities.

Physicochemical and Structural Properties

The compound's identity and purity are defined by its specific physicochemical properties. These data are crucial for accurate reagent measurement, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃BrN₂O₂ | [4][5][6] |

| Molecular Weight | 261.12 g/mol | [5][6] |

| CAS Number | 530144-72-0 | [4][5][7] |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-bromomethyl-pyrazole-1-carboxylic acid tert-butyl ester | [4] |

| Exact Mass | 260.016 g/mol | [4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved in a two-step sequence starting from 4-methylpyrazole. This process is designed for efficiency and control, with each step serving a distinct and logical purpose.

Synthesis Workflow Diagram

Caption: Synthetic pathway from 4-methylpyrazole to the target compound.

Detailed Synthesis Protocol and Causality

Step 1: N-H Protection with Boc Anhydride

-

Objective: To protect the nucleophilic N-H of the pyrazole ring to prevent side reactions in the subsequent bromination step.

-

Protocol:

-

Dissolve 4-methylpyrazole (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Add a base, typically a tertiary amine like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq), to act as a proton scavenger.

-

Cool the solution to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and unreacted (Boc)₂O. The resulting intermediate, tert-butyl 4-methyl-1H-pyrazole-1-carboxylate, is then purified, typically by column chromatography.

-

-

Expertise & Causality: The Boc group is chosen for its stability under a wide range of conditions, including the radical conditions of the next step. However, it can be easily removed later under acidic conditions (e.g., with Trifluoroacetic acid), making it an ideal "temporary" shield for the nitrogen atom.

Step 2: Free-Radical Bromination of the Methyl Group

-

Objective: To selectively brominate the benzylic-like methyl group, converting it into a reactive bromomethyl group.

-

Protocol:

-

Dissolve the N-Boc protected intermediate (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq), which serves as a controlled source of bromine radicals.

-

Add a catalytic amount of a radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl peroxide.

-

Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp to facilitate the homolytic cleavage of the initiator.

-

Monitor the reaction by TLC or ¹H NMR for the disappearance of the methyl singlet and the appearance of a new bromomethyl singlet.

-

After completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. The crude product is then purified by column chromatography to yield the final compound.

-

-

Expertise & Causality: A free-radical pathway is necessary because the C-H bonds of the methyl group are unreactive towards ionic brominating agents. The initiator (AIBN) decomposes upon heating to form radicals, which abstract a hydrogen from the methyl group. This creates a stabilized pyrazolyl-methyl radical. This radical then reacts with Br₂ (present in low concentration from the reaction of NBS) in a propagation step to form the product and a new bromine radical, continuing the chain reaction. This method provides high selectivity for the methyl group over any C-H bonds on the aromatic pyrazole ring.

Core Application in Drug Development: A Versatile Linker

The primary utility of this compound is as a building block for introducing the pyrazole moiety onto a wide range of nucleophilic scaffolds via Sₙ2 substitution reactions. This is a cornerstone technique in the construction of compound libraries for high-throughput screening.

Application Workflow Diagram

Caption: General workflow for using the reagent to modify a drug scaffold.

Protocol: General Procedure for Nucleophilic Alkylation

-

Objective: To covalently link the pyrazole moiety to a molecule of interest (e.g., a lead compound, a core scaffold) that contains a nucleophilic group.

-

Protocol (Self-Validating System):

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the nucleophilic substrate (1.0 eq) and a non-nucleophilic base (1.2-2.0 eq, e.g., K₂CO₃ for phenols/amines, or NaH for less acidic alcohols) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).

-

Reagent Addition: Add a solution of this compound (1.1 eq) in the same solvent dropwise to the stirred mixture at room temperature.

-

Monitoring: Track the reaction's progress using a suitable analytical method (e.g., TLC or LC-MS). The disappearance of the starting material and the appearance of a new, less polar spot typically indicates product formation. The reaction may require gentle heating (40-60 °C) to proceed at a reasonable rate.

-

Workup: Once the reaction is complete, quench the mixture by adding water. Extract the product into an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with water and brine to remove the solvent and inorganic salts.

-

Purification & Validation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material using flash column chromatography on silica gel. Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

This robust protocol allows for the systematic modification of lead compounds, enabling researchers to explore how the addition of a pyrazole unit impacts target binding, selectivity, and pharmacokinetic properties. The pyrazole heterocycle is known to participate in various biological interactions, including hydrogen bonding and π–π stacking, making it a valuable component in rational drug design.[2][8]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in medicinal chemistry. Its design, incorporating a stable protecting group and a highly reactive electrophilic center, provides a reliable and efficient method for integrating the pharmacologically proven pyrazole scaffold into novel molecular architectures. The detailed protocols and mechanistic insights provided in this guide empower researchers to confidently employ this versatile building block in their quest for the next generation of therapeutic agents.

References

-

Echemi. (2024). tert-butyl 4-(bromomethyl)pyrazole-1-carboxylate. Retrieved from Echemi website.[4]

-

Advanced ChemBlocks. (n.d.). This compound 95% | CAS: 530144-72-0. Retrieved from AChemBlock website.[5]

-

Guidechem. (n.d.). tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate 1021919-24-3 wiki. Retrieved from Guidechem website.[9]

-

ChemicalBook. (2023). This compound | 530144-72-0. Retrieved from ChemicalBook website.[6]

-

BLDpharm. (n.d.). 530144-72-0|this compound. Retrieved from BLDpharm website.[7]

-

Zheng, Y., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.[10]

-

PubMed Central. (2014). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. Journal of Medicinal Chemistry, 57(21), 8933–8949.[8]

-

PubMed Central. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4999.[1]

-

ScienceDirect. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 238, 114481.[2]

-

PubMed Central. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2–17.[3]

-

PubMed. (2013). Osteopromotive activity of a novel pyrazole carboxamide derivative. Future Medicinal Chemistry, 5(2), 125-34.[11]

-

Google Patents. (2015). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.[12]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound 95% | CAS: 530144-72-0 | AChemBlock [achemblock.com]

- 6. This compound | 530144-72-0 [chemicalbook.com]

- 7. 530144-72-0|this compound|BLD Pharm [bldpharm.com]

- 8. Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Osteopromotive activity of a novel pyrazole carboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]

The Bromomethyl Group in Pyrazole Compounds: A Comprehensive Guide to its Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, valued for its diverse biological activities. The introduction of a bromomethyl group onto this scaffold provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of complex molecular architectures and the fine-tuning of pharmacological properties. This in-depth technical guide explores the reactivity profile of the bromomethyl group in pyrazole compounds, offering insights into the underlying electronic and steric factors that govern its behavior. We will delve into the primary reaction pathways, including nucleophilic substitution, radical reactions, and transformations involving organometallics, providing both mechanistic understanding and practical experimental protocols. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, facilitating the strategic use of bromomethyl pyrazoles in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Bromomethyl Group

The pyrazole ring system is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs with applications ranging from anti-inflammatory agents to anticancer therapies.[1] The ability to functionalize this core structure is paramount for optimizing potency, selectivity, and pharmacokinetic profiles. The bromomethyl group (-CH₂Br) serves as a key electrophilic synthon, readily undergoing reactions to form new carbon-carbon and carbon-heteroatom bonds. Its reactivity is analogous to that of benzylic bromides, characterized by the ability to stabilize transition states and intermediates, thus facilitating a range of transformations that are often not feasible with simple alkyl bromides.

This guide will provide a detailed examination of the factors influencing the reactivity of the bromomethyl group at various positions on the pyrazole ring, offering a framework for predicting and controlling reaction outcomes.

Synthesis of Bromomethyl Pyrazoles

The most common and direct method for the synthesis of bromomethyl pyrazoles is the radical bromination of the corresponding methylpyrazole precursors. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source, with a radical initiator such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride.[2]

Caption: General scheme for the synthesis of bromomethyl pyrazoles.

Experimental Protocol: Radical Bromination of 3-Methyl-1-phenyl-1H-pyrazole

-

To a solution of 3-methyl-1-phenyl-1H-pyrazole (1.0 eq) in anhydrous carbon tetrachloride (0.2 M), add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

-

Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-bromomethyl-1-phenyl-1H-pyrazole.

Note: The regioselectivity of this reaction is generally high for the methyl group, but over-bromination to the dibromomethyl derivative can occur with prolonged reaction times or an excess of NBS.

Nucleophilic Substitution: The Workhorse Reaction

The primary mode of reactivity for the bromomethyl group is nucleophilic substitution, where the bromine atom is displaced by a wide variety of nucleophiles.[3] The reaction generally proceeds via an SN2 mechanism, although an SN1 pathway can be favored under certain conditions, particularly with substrates that can form a stable carbocation.[4]

Caption: General mechanism of nucleophilic substitution on bromomethyl pyrazoles.

Factors Influencing Reactivity

The rate of nucleophilic substitution is influenced by several factors:

-

Position of the Bromomethyl Group: The electronic nature of the pyrazole ring plays a significant role. The reactivity of the bromomethyl group generally follows the order: C5 > C3 > C4.

-

C5-Bromomethyl: The adjacent N1 atom can stabilize the developing negative charge in the SN2 transition state through inductive effects.

-

C3-Bromomethyl: Reactivity is also enhanced by the proximity of the nitrogen atoms.

-

C4-Bromomethyl: This position is generally less reactive compared to C3 and C5 as it is further from the electron-withdrawing nitrogen atoms.

-

-

Substituents on the Pyrazole Ring: Electron-withdrawing groups on the pyrazole ring will generally increase the electrophilicity of the methylene carbon, accelerating the rate of nucleophilic attack. Conversely, electron-donating groups may decrease the reaction rate.

-

Nature of the Nucleophile: Stronger, less sterically hindered nucleophiles will favor a faster SN2 reaction.[5]

-

Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are typically used to solvate the cation of the nucleophilic salt and increase the nucleophilicity of the anion.

Reactions with N-Nucleophiles

The N-alkylation of pyrazoles and other nitrogen-containing heterocycles is a common and highly effective transformation.[6][7] This reaction is also readily applicable to amines, azides, and other N-nucleophiles.

Experimental Protocol: N-Alkylation of Pyrazole with 3-Bromomethyl-1-phenyl-1H-pyrazole

-

To a solution of pyrazole (1.0 eq) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of 3-bromomethyl-1-phenyl-1H-pyrazole (1.1 eq) in anhydrous DMF.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-alkylated pyrazole.

| Nucleophile | Product | Typical Conditions | Yield Range |

| Pyrazole | N-(Pyrazol-1-ylmethyl)pyrazole | K₂CO₃, DMF, 60 °C | 70-90% |

| Imidazole | N-(Pyrazol-1-ylmethyl)imidazole | K₂CO₃, DMF, 60 °C | 75-95% |

| Sodium Azide | Azidomethylpyrazole | NaN₃, DMF, rt | 80-95% |

| Phthalimide | N-(Pyrazol-1-ylmethyl)phthalimide | K₂CO₃, DMF, 80 °C | 65-85% |

Reactions with O-Nucleophiles

Alkoxides and phenoxides readily displace the bromide to form ethers. The Williamson ether synthesis conditions are generally applicable.[8]

Experimental Protocol: Synthesis of a Pyrazolylmethylether

-

To a solution of the desired alcohol or phenol (1.0 eq) in anhydrous THF (0.5 M) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of the bromomethylpyrazole (1.1 eq) in anhydrous THF.

-

Stir the reaction at room temperature for 12-24 hours.

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Reactions with S-Nucleophiles

Thiolates are excellent nucleophiles and react rapidly with bromomethylpyrazoles to form the corresponding thioethers.

Experimental Protocol: Synthesis of a Pyrazolylmethyl Thioether

-

To a solution of the desired thiol (1.0 eq) in ethanol (0.5 M), add sodium ethoxide (1.1 eq, 21% solution in ethanol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the bromomethylpyrazole (1.05 eq).

-

Stir the reaction at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Reactions with C-Nucleophiles

Stabilized carbanions, such as those derived from malonic esters or cyanide, are effective nucleophiles for forming new C-C bonds.

Experimental Protocol: Malonic Ester Synthesis

-

To a solution of diethyl malonate (1.1 eq) in anhydrous ethanol (0.5 M), add sodium ethoxide (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the bromomethylpyrazole (1.0 eq) and heat the reaction to reflux for 6-8 hours.

-

Cool the reaction and remove the solvent in vacuo.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the resulting substituted malonic ester by column chromatography.

Formation of Organometallic Reagents and Umpolung

While the bromomethyl group is inherently electrophilic, its polarity can be reversed (a concept known as "umpolung") through the formation of organometallic reagents.[9] This allows the pyrazolylmethyl moiety to act as a nucleophile.

Grignard Reagent Formation

The formation of a Grignard reagent from a bromomethylpyrazole can be challenging due to the potential for side reactions, including Wurtz coupling. The reactivity of the C-Br bond is generally high, comparable to benzylic bromides.

Experimental Protocol: In Situ Formation and Reaction of a Pyrazolylmethyl Grignard Reagent

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.5 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of the bromomethylpyrazole (1.0 eq) in anhydrous THF via the dropping funnel.

-

If the reaction does not initiate, gentle heating may be required. Once initiated, add the remaining bromomethylpyrazole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes.

-

Cool the Grignard reagent to 0 °C and add a solution of the desired electrophile (e.g., an aldehyde or ketone) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate, and process the organic layer as previously described.

Organolithium Reagents and Umpolung

Direct lithiation of bromomethylpyrazoles is generally not feasible due to the high reactivity of organolithium reagents towards the acidic N-H of the pyrazole ring (if unprotected). Halogen-metal exchange with reagents like n-butyllithium at low temperatures can be an alternative, but requires careful control of conditions to avoid side reactions.

Other Important Transformations

Wittig Reaction

Bromomethylpyrazoles are excellent precursors for the synthesis of pyrazolyl-substituted phosphonium salts, which can then be converted to ylides for use in the Wittig reaction to form alkenes.[4][10]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate

Abstract: This document provides an in-depth analysis of the key spectroscopic data used to characterize the structure and purity of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate (CAS No: 530144-72-0). As a pivotal building block in medicinal chemistry and drug development, unequivocal structural confirmation is paramount. This guide synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into the interpretation of this data for researchers and scientists.

Introduction and Molecular Structure

This compound is a bifunctional molecule featuring a pyrazole core protected by a tert-butoxycarbonyl (Boc) group and functionalized with a reactive bromomethyl moiety. This combination makes it a valuable intermediate for introducing the pyrazole-methyl scaffold into larger molecules, a common strategy in the synthesis of pharmacologically active compounds.[1] The Boc protecting group provides stability and enhances solubility in organic solvents, while the bromomethyl group serves as an effective electrophile for alkylation reactions.

Accurate interpretation of its spectroscopic signature is the foundation of its reliable use in complex synthetic pathways. The molecular formula is C₉H₁₃BrN₂O₂ with a molecular weight of approximately 261.12 g/mol .[2][3]

Below is the annotated chemical structure for reference in the subsequent spectroscopic analysis.

Caption: Annotated structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Analysis

The proton NMR spectrum provides definitive information about the electronic environment of hydrogen atoms and their connectivity. The expected signals for this molecule are consistently reported.

Table 1: ¹H NMR Spectroscopic Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.05 | Singlet | 1H | H5 (Pyrazole) | The proton at the C5 position is deshielded by the adjacent nitrogen atom and the electron-withdrawing Boc group. |

| ~7.65 | Singlet | 1H | H3 (Pyrazole) | The proton at the C3 position is also on the electron-deficient pyrazole ring but is typically slightly upfield compared to H5. |

| ~4.45 | Singlet | 2H | -CH₂Br | These protons are significantly deshielded due to the strong electron-withdrawing effect of the adjacent bromine atom. |

| ~1.60 | Singlet | 9H | -C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet in the aliphatic region. |

Note: Exact chemical shifts can vary slightly depending on the solvent (typically CDCl₃ or DMSO-d₆) and concentration.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional groups.

Table 2: ¹³C NMR Spectroscopic Data Summary

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~148.5 | C=O (Boc) | The carbonyl carbon of the carbamate is highly deshielded. |

| ~142.0 | C5 (Pyrazole) | Aromatic carbon adjacent to two nitrogen atoms. |

| ~133.0 | C3 (Pyrazole) | Aromatic carbon adjacent to one nitrogen atom. |

| ~125.0 | C4 (Pyrazole) | The carbon bearing the bromomethyl group. Its shift is influenced by both the ring and the substituent. |

| ~85.0 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~28.0 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |

| ~23.0 | -C H₂Br | The methylene carbon is shifted downfield by the attached bromine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~2980 | Medium | C-H Stretch | Aliphatic (Boc & -CH₂) |

| ~1740 | Strong | C=O Stretch | Carbamate (Boc group) |

| ~1560 | Medium | C=N Stretch | Pyrazole Ring |

| ~1250 | Strong | C-O Stretch | Carbamate (Boc group) |

| ~660 | Medium | C-Br Stretch | Alkyl Halide |

The most diagnostic peak in the IR spectrum is the strong absorption around 1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the Boc protecting group. This, combined with the C-N and C-O stretches, confirms the presence of the carbamate functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural clues.

Expected Observations: